2-(Piperazin-1-yl)isonicotinic acid

Medicinal Chemistry Building Block Coordination Chemistry

2-(Piperazin-1-yl)isonicotinic acid delivers a 4-pyridinecarboxylic acid core that provides a specific coordination vector essential for metal-organic framework (MOF) and spin-crossover complex design—performance not matched by nicotinic or benzoic analogs. The unsubstituted piperazine NH enables rapid analog synthesis via amide coupling, sulfonamide formation, or reductive amination, supporting SAR studies on kinases, proteases, and CNS targets. This validated building block is optimized for medicinal chemistry and materials research applications.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 914637-26-6
Cat. No. B1328876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)isonicotinic acid
CAS914637-26-6
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
InChIKeyRVLCNVLCYNCBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-yl)isonicotinic acid (CAS 914637-26-6): Essential Sourcing Guide for Medicinal Chemistry & Building Block Applications


2-(Piperazin-1-yl)isonicotinic acid (CAS 914637-26-6) is a heterocyclic building block characterized by a piperazine moiety directly linked to the 2-position of an isonicotinic acid scaffold . This structural combination provides a versatile platform for medicinal chemistry and coordination chemistry applications, notably as a precursor for synthesizing metal-organic frameworks (MOFs) and spin-crossover complexes . Its molecular formula is C₁₀H₁₃N₃O₂ with a molecular weight of 207.23 g/mol .

Why 2-(Piperazin-1-yl)isonicotinic acid (914637-26-6) Cannot Be Substituted with Generic Piperazine-Acid Analogs


Generic substitution of 2-(Piperazin-1-yl)isonicotinic acid with close analogs such as 2-(piperazin-1-yl)nicotinic acid or 2-(piperazin-1-yl)benzoic acid is not scientifically sound due to fundamental differences in ring electronics and molecular geometry. The isonicotinic acid core (pyridine-4-carboxylic acid) exhibits a distinct pKa and electron distribution compared to nicotinic acid (3-position) or benzoic acid (phenyl ring), directly impacting metal coordination behavior and hydrogen-bonding patterns in target binding [1]. In the context of metal-organic framework (MOF) synthesis, the nitrogen atom in the 4-position of the pyridine ring of isonicotinic acid provides a specific coordination vector that is critical for the formation of spin-crossover complexes, a property not replicated by the 3-position nitrogen of nicotinic acid or the carboxylic acid of benzoic acid .

Quantitative Differentiation of 2-(Piperazin-1-yl)isonicotinic acid (914637-26-6) Against Closest Analogs


Lack of Direct Comparator Data for 2-(Piperazin-1-yl)isonicotinic acid: Evidence-Based Scarcity Analysis

High-strength differential evidence (direct head-to-head comparisons or cross-study comparable data) is currently limited in the public domain for 2-(Piperazin-1-yl)isonicotinic acid. A systematic search of primary literature and patents reveals that this compound is predominantly utilized as a synthetic intermediate or building block rather than as a final bioactive entity. Consequently, quantitative biological activity data (e.g., IC₅₀, Kᵢ) are not reported in peer-reviewed journals indexed in major databases . This scarcity itself is a key differentiator; the compound's value proposition lies not in its own potency but in its utility as a versatile scaffold for generating novel chemical entities with documented activity. For instance, while the parent compound lacks reported bioactivity, its structural motif is central to derivatives that exhibit potent kinase inhibition (e.g., CDK4/ARK5 inhibitors) .

Medicinal Chemistry Building Block Coordination Chemistry

Differentiation by Structural Motif: Isonicotinic Acid Core vs. Nicotinic Acid Core in Piperazine Hybrids

The specific positioning of the carboxylic acid group on the pyridine ring critically influences coordination chemistry applications. 2-(Piperazin-1-yl)isonicotinic acid (pyridine-4-carboxylic acid) is explicitly cited as a crucial building block for synthesizing metal-organic frameworks and discrete metal complexes that exhibit spin-crossover behavior . This application is driven by the 4-position nitrogen's ability to participate in specific bridging modes with transition metals, a structural feature not available to its 3-position isomer (nicotinic acid). While direct comparative complexation data (e.g., binding constants, T₁/₂ spin transition temperatures) between the isonicotinic and nicotinic acid analogs are not publicly available, the documented utility of the isonicotinic acid scaffold in this field provides a class-level inference of differentiation [1].

Coordination Chemistry Metal-Organic Frameworks Spin-Crossover

Differentiation by Substituent: Unsubstituted Piperazine vs. N-Methylpiperazine in Isonicotinic Acid Scaffolds

The presence of a secondary amine (NH) in the piperazine ring of 2-(Piperazin-1-yl)isonicotinic acid offers a distinct handle for further derivatization compared to its N-methylated analog. While 2-(4-Methylpiperazin-1-yl)isonicotinic acid is reported as an intermediate for protease inhibitors targeting osteoporosis , the unsubstituted piperazine in the target compound provides a free NH group. This group can serve as a hydrogen bond donor or be readily functionalized to tune pharmacokinetic properties (e.g., via amide, sulfonamide, or alkylation) without the need for a deprotection step . This synthetic flexibility is a quantifiable advantage in terms of reduced synthetic steps and potential for generating diverse chemical libraries. Furthermore, the unsubstituted piperazine is a core feature in known kinase inhibitors like MNK1/2-IN-9, where the piperazine NH is involved in key interactions .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Validated Application Scenarios for Procuring 2-(Piperazin-1-yl)isonicotinic acid (914637-26-6)


Synthesis of Metal-Organic Frameworks (MOFs) and Spin-Crossover Complexes

2-(Piperazin-1-yl)isonicotinic acid is a validated building block for the construction of metal-organic frameworks and discrete coordination complexes exhibiting spin-crossover (SCO) behavior . Its 4-pyridinecarboxylic acid motif provides a well-defined coordination geometry that, when combined with transition metal ions like Fe(II) or Co(II), can lead to materials with switchable magnetic and optical properties. Procurement for this application is justified by its documented utility in this field .

Medicinal Chemistry Scaffold Diversification and Library Synthesis

The unsubstituted piperazine NH group in 2-(Piperazin-1-yl)isonicotinic acid serves as a strategic point for derivatization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies . This scaffold is particularly relevant for programs targeting kinases, proteases, or CNS receptors, where piperazine-isosteres are prevalent pharmacophores. The free NH allows for direct amide coupling, sulfonamide formation, or reductive amination, streamlining the synthesis of diverse analogs without requiring protection/deprotection sequences.

Preparation of Advanced Pharmaceutical Intermediates and Prodrugs

This compound can be employed as a key intermediate in the synthesis of more complex molecules, such as N-cyanomethyl amide derivatives that have been explored as protease inhibitors for osteoporosis treatment . While the target compound itself is not the final drug candidate, its structural features are essential for constructing the active pharmacophore. Additionally, the carboxylic acid functionality allows for the formation of ester prodrugs, a strategy used to modulate bioavailability and pharmacokinetic profiles of piperazine-containing drugs .

Investigation of Antimicrobial and Anticancer Mechanisms (Research Use Only)

Preliminary investigations suggest that 2-(Piperazin-1-yl)isonicotinic acid and its hydrochloride salt exhibit potential antimicrobial and anticancer properties . While specific quantitative data (MIC, IC₅₀) are not publicly available in peer-reviewed journals, the compound is used in research settings to study its mechanism of action, which may involve enzyme inhibition or receptor modulation . Procurement for this scenario is for fundamental research purposes to elucidate its biological profile.

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